molecular formula C20H18BrNO4S2 B2451457 2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-62-2

2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B2451457
CAS RN: 946242-62-2
M. Wt: 480.39
InChI Key: IHWBQQNZRGWINK-UHFFFAOYSA-N
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Description

2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as BVT.743 or RVX-208, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of molecules known as BET inhibitors, which have been shown to modulate gene expression by targeting bromodomain and extraterminal (BET) proteins.743.

Scientific Research Applications

Radioligand Development

Cardoso and Pradelles (1982) described the preparation of a radioligand similar to 2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide for the radioimmunoassay of sulpiride-related compounds. This compound was developed with a higher specific radioactivity, indicating potential application in radiolabeling and imaging studies (Cardoso & Pradelles, 1982).

Antifungal Activity

Ienascu et al. (2018) synthesized derivatives of a similar compound, demonstrating significant antifungal activity against various phytopathogenic fungi and yeasts. These derivatives were tested using the disc diffusion method, highlighting the potential of such compounds in developing new antifungal agents (Ienascu et al., 2018).

Receptor Antagonist Research

Morton et al. (2011) studied a compound structurally related to 2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, identifying it as a selective antagonist of cholecystokinin 2 (CCK2) receptors. This research is pivotal in understanding the pharmacokinetics and pharmacodynamics of such compounds, potentially guiding the development of new drugs for gastrointestinal disorders (Morton et al., 2011).

properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4S2/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWBQQNZRGWINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

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